molecular formula C13H18O6S B12873194 p-Methoxyphenyl 1-thio-b-D-galactopyranoside

p-Methoxyphenyl 1-thio-b-D-galactopyranoside

Cat. No.: B12873194
M. Wt: 302.35 g/mol
InChI Key: WJEZVJVQBADEGN-SJHCENCUSA-N
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Description

p-Methoxyphenyl 1-thio-b-D-galactopyranoside: is a biochemical compound known for its role as a substrate in enzyme activity assays, particularly those involving carbohydrate metabolism. Its molecular formula is C13H18O6S, and it has a molecular weight of 302.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenyl 1-thio-b-D-galactopyranoside typically involves the reaction of p-methoxyphenyl thiol with a galactopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: p-Methoxyphenyl 1-thio-b-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

p-Methoxyphenyl 1-thio-b-D-galactopyranoside has several scientific research applications:

    Chemistry: It is used as a substrate in enzyme assays to study carbohydrate metabolism.

    Biology: The compound helps in characterizing enzyme activities, particularly those involving glycosidases.

    Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.

    Industry: The compound is utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of p-Methoxyphenyl 1-thio-b-D-galactopyranoside involves its interaction with specific enzymes, such as β-galactosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-methoxyphenyl thiol and galactose. This reaction is crucial for studying enzyme kinetics and activity.

Comparison with Similar Compounds

  • p-Aminophenyl 1-thio-β-D-galactopyranoside
  • p-Aminobenzyl 1-thio-β-D-galactopyranoside
  • Isopropyl 1-thio-β-D-galactopyranoside

Comparison:

  • p-Methoxyphenyl 1-thio-b-D-galactopyranoside is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with enzymes.
  • p-Aminophenyl 1-thio-β-D-galactopyranoside contains an amino group, which can participate in different types of reactions compared to the methoxy group.
  • Isopropyl 1-thio-β-D-galactopyranoside is commonly used in molecular biology for inducing protein expression, highlighting its different application compared to this compound.

Biological Activity

p-Methoxyphenyl 1-thio-β-D-galactopyranoside is a synthetic carbohydrate derivative that has garnered interest for its potential biological activities. This compound is a thio-glycoside, which means it contains a sulfur atom in place of the usual oxygen found in glycosides. This modification can significantly impact the compound's biological properties, including its interactions with biological systems and its pharmacological effects.

Chemical Structure and Synthesis

The structure of p-Methoxyphenyl 1-thio-β-D-galactopyranoside can be represented as follows:

C10H13O5S\text{C}_{10}\text{H}_{13}\text{O}_5\text{S}

This compound is synthesized through various chemical methods that typically involve the reaction of β-D-galactopyranoside with p-methoxyphenyl and a thiol group. The introduction of the methoxy group enhances the lipophilicity and potentially alters the interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of p-Methoxyphenyl 1-thio-β-D-galactopyranoside. It has been shown to exhibit varying levels of antibacterial activity against several pathogenic bacteria. For example, compounds derived from similar galactoside structures have demonstrated significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of p-Methoxyphenyl 1-thio-β-D-galactopyranoside

PathogenInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1525
Staphylococcus aureus1820
Candida albicans1230

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. It has been reported to induce cytokine production, particularly interleukin-6 (IL-6) and CXCL-8, from peripheral blood mononuclear cells (PBMCs). This suggests that p-Methoxyphenyl 1-thio-β-D-galactopyranoside may play a role in modulating immune responses, potentially enhancing host defense mechanisms .

Case Studies

  • Study on Cytokine Induction : A recent study evaluated the effects of various glycosides on cytokine production in vitro. p-Methoxyphenyl 1-thio-β-D-galactopyranoside was found to significantly increase IL-6 levels at concentrations of 10 and 30 µg/mL, indicating its potential as an immunomodulator .
  • Antimicrobial Efficacy : Another study focused on synthesizing analogs of galactosides, including p-Methoxyphenyl derivatives. The results demonstrated that these compounds exhibited broad-spectrum antimicrobial activity, with specific analogs showing enhanced efficacy against fungal pathogens .

The mechanism by which p-Methoxyphenyl 1-thio-β-D-galactopyranoside exerts its effects is likely multifaceted:

  • Inhibition of Pathogen Growth : The thio-glycosidic bond may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial activity.
  • Cytokine Modulation : By interacting with immune cells, this compound may stimulate the production of key cytokines involved in inflammatory responses, thereby enhancing immune function.

Properties

Molecular Formula

C13H18O6S

Molecular Weight

302.35 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C13H18O6S/c1-18-7-2-4-8(5-3-7)20-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13+/m1/s1

InChI Key

WJEZVJVQBADEGN-SJHCENCUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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